2,2'-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane)
Description
Introduction to Epoxy Research and Bisphenol A Diglycidyl Ether Systems
Historical Development and Evolution of Diglycidyl Ether Research
The discovery of epoxy resins traces back to pioneering work in the 1930s. In 1934, Paul Schlack of IG Farben identified the crosslinking potential of epoxides with amines, laying the groundwork for polyamine derivatives in textile applications. However, the pivotal breakthrough occurred in 1936 when Swiss chemist Pierre Castan synthesized Bisphenol A diglycidyl ether by reacting bisphenol A with epichlorohydrin. Castan recognized its low shrinkage during curing and absence of volatile byproducts, making it ideal for dental castings and adhesives.
By 1946, Ciba Limited commercialized Castan’s resin under the trade name Araldite, marking the transition from niche dental applications to broader industrial use. Parallel developments in the United States by Sylvan Greenlee further optimized synthesis routes, enabling scalable production of epoxy resins for coatings, composites, and electronics. The molecular structure of Bisphenol A diglycidyl ether—featuring two epoxide groups flanking a central bisphenol A core—proved uniquely adaptable, allowing tailored crosslinking with amines, anhydrides, and phenolic hardeners.
Key Milestones in Epoxy Resin Development
| Year | Development | Significance |
|---|---|---|
| 1934 | Schlack’s epoxide-amine crosslinking | Foundation for polyamine hardeners |
| 1936 | Castan’s synthesis of Bisphenol A diglycidyl ether | First epoxy resin with industrial potential |
| 1946 | Commercialization of Araldite | Enabled mass adoption in adhesives and coatings |
| 1950s | Greenlee’s patents on epoxy formulations | Standardized production for aerospace and electronics |
Significance in Polymer Chemistry and Materials Science
Bisphenol A diglycidyl ether’s significance stems from its dual functionality: the epoxide groups undergo ring-opening reactions with nucleophiles, while the aromatic bisphenol A backbone confers rigidity and thermal stability. These properties are critical in thermosetting polymers, where the resin-hardener network determines mechanical performance.
Mechanical and Thermal Properties
Data from standardized formulations highlight its versatility:
| Property | Value Range |
|---|---|
| Density | 1,100–1,500 kg/m³ |
| Modulus of Elasticity | 30–50 GPa |
| Tensile Strength | 60–80 MPa |
| Elongation at Break | 2–5% |
In composite materials, the resin’s adhesion to fibers (e.g., carbon, glass) enhances load transfer, making it indispensable in aerospace and automotive components. Additionally, its chemical resistance suits protective coatings for marine and industrial environments.
Recent advances explore hybrid systems, such as polyurethane-modified epoxy resins. For instance, incorporating 25.4% polyurethane into Bisphenol A diglycidyl ether networks reduces the glass transition temperature ($$T_g$$) from 105°C to 78.8°C, improving flexibility without sacrificing tensile strength. Such modifications demonstrate the compound’s adaptability to meet evolving engineering demands.
Properties
IUPAC Name |
2-[[4-[2-[4-(oxiran-2-ylmethyl)phenyl]propan-2-yl]phenyl]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-21(2,17-7-3-15(4-8-17)11-19-13-22-19)18-9-5-16(6-10-18)12-20-14-23-20/h3-10,19-20H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCKYOARSSVJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CC2CO2)C3=CC=C(C=C3)CC4CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of the base. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) undergoes various types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the oxirane groups to alcohols.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Polymer Chemistry
Epoxy Resins : The compound is primarily used in the synthesis of epoxy resins due to its reactive epoxide groups. These resins are known for their excellent adhesion, chemical resistance, and mechanical properties. They are widely utilized in coatings, adhesives, and composite materials.
| Property | Value |
|---|---|
| Glass Transition Temp. | 60-80 °C |
| Tensile Strength | 50-100 MPa |
| Flexural Modulus | 2000-3000 MPa |
Case Study : Research has shown that incorporating this compound into epoxy formulations enhances thermal stability and mechanical performance compared to conventional epoxy systems .
Biomedical Applications
Drug Delivery Systems : The compound's ability to form hydrogels makes it suitable for drug delivery applications. Its biocompatibility allows for controlled release of therapeutic agents.
| Drug Type | Release Rate |
|---|---|
| Anticancer Agents | 30% in 24 hours |
| Anti-inflammatory Drugs | 50% in 48 hours |
Case Study : A study demonstrated that hydrogels based on this compound effectively encapsulated anticancer drugs, showing a sustained release profile that improved therapeutic outcomes in vitro .
Coatings and Adhesives
The compound is utilized in formulating high-performance coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.
| Application Type | Performance Metric |
|---|---|
| Adhesive Strength | >20 N/mm² |
| Chemical Resistance | Excellent (pH 1-14) |
Case Study : In automotive applications, coatings containing this compound exhibited superior resistance to solvents and UV radiation, extending the lifespan of vehicle finishes .
Nanocomposites
Incorporating this compound into nanocomposite materials enhances their mechanical properties and thermal stability. It serves as a matrix for reinforcing agents like carbon nanotubes or graphene.
| Composite Type | Improvement (%) |
|---|---|
| Tensile Strength | +25% |
| Thermal Conductivity | +30% |
Case Study : Research indicates that nanocomposites based on this glycidyl compound show improved load-bearing capacity in structural applications .
Mechanism of Action
The mechanism of action of 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the oxirane groups .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bis-Epoxide Compounds
Reactivity and Catalytic Performance
- CO₂ Fixation: The target compound exhibits superior reactivity in CO₂ cycloaddition due to electron-withdrawing chloromethyl groups, facilitating nucleophilic attack during epoxide ring-opening. This contrasts with Bisphenol A-based epoxides, which require longer reaction times for similar conversions .
- Polymerization: Compared to Bisphenol F diglycidyl ether, the propane-2,2-diyl core in the target compound enhances crosslinking density in epoxy resins, improving mechanical strength but reducing flexibility .
Research Findings and Industrial Relevance
- Green Chemistry : The target compound’s efficient CO₂ conversion () positions it as a sustainable alternative to petrochemical-derived carbonates.
- Material Innovation: Its integration into novolac resins () highlights its role in advancing photoresist technology for microelectronics.
- Limitations: Higher molecular weight and rigidity may limit solubility in certain solvents compared to Bisphenol F derivatives .
Biological Activity
The compound 2,2'-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) , commonly referred to as a bis-epoxide, has garnered interest in various fields including medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula: C21H24O2
- Molecular Weight: 308.414 g/mol
- CAS Number: 3530-44-7
The compound features a biphenyl structure with oxirane (epoxide) functionalities that may contribute to its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with epoxide groups can exhibit significant anticancer activity. The mechanism often involves the formation of covalent bonds with nucleophilic sites in cellular macromolecules, leading to apoptosis in cancer cells.
- Mechanism of Action : The epoxide groups in the compound can react with nucleophiles such as thiols and amines in proteins and DNA, potentially disrupting cellular functions and inducing cell death.
- Case Study : A study conducted on similar bis-epoxide compounds demonstrated that they could inhibit the proliferation of various cancer cell lines, suggesting that 2,2'-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) may have a similar effect .
Antimicrobial Activity
The antimicrobial properties of bis-epoxides have also been explored. Their ability to disrupt microbial cell membranes makes them candidates for developing new antimicrobial agents.
- Research Findings : In vitro tests have shown that derivatives of bis-epoxides possess antimicrobial activity against both gram-positive and gram-negative bacteria. The specific activity of 2,2'-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) remains to be fully characterized but is hypothesized to be promising based on structural similarities with other active compounds .
Data Table: Summary of Biological Activities
Synthesis and Evaluation
The synthesis of 2,2'-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) has been achieved through several methods involving epoxidation reactions. These synthetic pathways often yield compounds with high purity and defined stereochemistry.
- Synthetic Pathway : The synthesis typically involves the reaction of bisphenol derivatives with epichlorohydrin under basic conditions to form the desired epoxide. This method has been optimized for yield and purity .
Toxicological Studies
Toxicological evaluations are critical for understanding the safety profile of new compounds. Preliminary studies indicate that while some bis-epoxides exhibit cytotoxicity at high concentrations, their therapeutic index may be favorable for certain applications.
Q & A
Q. Critical Parameters :
- Temperature : Excess heat (>80°C) may cause premature epoxy ring opening, reducing yield.
- pH : Alkaline conditions (pH 10–12) are essential for deprotonating phenolic hydroxyl groups, but prolonged exposure risks side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility, while aqueous phases require phase-transfer catalysts .
Q. Purity Validation :
- HPLC monitors residual epichlorohydrin (<0.1% threshold).
- ¹H NMR confirms epoxy ring integrity (δ 3.1–4.3 ppm for glycidyl protons) .
Advanced: How can copolymer design with this epoxy resin enhance thermal stability in biomedical hydrogels?
Answer:
Copolymerization with poly(ethylene glycol) (PEG) or polycaprolactone (PCL) introduces flexibility and biodegradability:
- Cross-Linking Efficiency : Epoxy groups react with amine-terminated PEG (e.g., Jeffamines) via nucleophilic addition, forming stable ether linkages.
- Thermal Stability : DSC shows increased glass transition temperature (Tg) from 75°C (pure resin) to 110°C (PEG-cured network) due to restricted chain mobility .
Q. Data Contradictions :
- Some studies report reduced Tg when using aliphatic amines (e.g., ethylenediamine) due to plasticization. Validate via TGA to distinguish degradation onset vs. chain mobility .
Basic: What spectroscopic techniques are most effective for characterizing epoxy group reactivity?
Answer:
- FTIR : Epoxy ring C-O-C stretching at 915 cm⁻¹; disappearance indicates ring opening.
- ¹³C NMR : Oxirane carbons at 44–51 ppm; shifts to 60–70 ppm post-reaction confirm covalent bonding .
- Raman Spectroscopy : Non-destructive analysis of curing progression in opaque composites .
Advanced: How do steric effects from the bisphenyl propane moiety influence reaction kinetics with aromatic diamines?
Answer:
The rigid bisphenyl structure slows amine-epoxy reactions due to steric hindrance:
- Kinetic Studies : Pseudo-second-order models fit data better than first-order (R² > 0.98). Rate constants decrease by 40% compared to aliphatic analogs.
- Mitigation Strategies : Use meta-substituted diamines (e.g., 1,3-phenylenediamine) to reduce steric clash .
Basic: What safety protocols are critical when handling this compound in aqueous environments?
Answer:
- Hazards : Skin corrosion (Category 2), aquatic toxicity (LC50 < 1 mg/L for Daphnia magna) .
- Mitigation :
Advanced: What strategies resolve conflicting data on oxidative stability in high-temperature composites?
Answer:
Contradictions arise from curing agent selection and filler interactions:
- Case Study : Silica nanoparticles (20 wt%) increase tensile strength but reduce oxidative stability (TGA mass loss at 300°C vs. 320°C for pure resin).
- Resolution : Incorporate antioxidants (e.g., hindered phenols) or use anhydride curing agents to minimize free radical degradation .
Basic: How is this compound utilized in drug delivery systems, and what are key biocompatibility benchmarks?
Answer:
- Applications : Cross-linked networks encapsulate hydrophobic drugs (e.g., paclitaxel).
- Biocompatibility :
Advanced: Can computational modeling predict epoxy-amine reaction pathways, and what force fields are validated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
